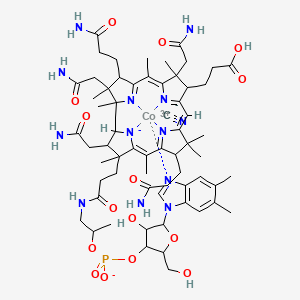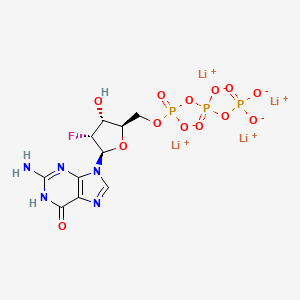
Cyanocobalamin-d-carboxylic acid
Vue d'ensemble
Description
Cyanocobalamin-d-carboxylic Acid is a by-product in the synthesis of Cyancobalamin-b-carboxylic Acid . Cyanocobalamin is a form of vitamin B12 used to treat and prevent vitamin B12 deficiency . It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .
Synthesis Analysis
The synthesis of Cyanocobalamin-d-carboxylic Acid involves the use of selected reactions in the reaction schema, hypothetical mechanisms have been provided . The synthesis of vitamin B12 was accomplished in two different approaches by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH .Molecular Structure Analysis
The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Vitamin B12 (cobalamin) is one of a few naturally occurring organometallic molecules. As a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes, it plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Applications De Recherche Scientifique
Structural Analysis
One significant aspect of the scientific research on cyanocobalamin-d-carboxylic acid involves its structural analysis. An early study conducted by Nockolds et al. (1967) focused on the crystal and molecular structure of a monocarboxylic acid derivative of vitamin B12, elucidating the placement of numerous atoms, including hydrogen, in the crystal asymmetric unit, thus providing a detailed definition of the chemical structure of the molecule (Nockolds et al., 1967).
Nuclear Magnetic Resonance Studies
Further exploration into the chemical nature of cyanocobalamin-d-carboxylic acid derivatives was undertaken by Anton et al. (1980). They conducted carbon-13 nuclear magnetic resonance studies to revise the identity of these monocarboxylic acids, enhancing our understanding of the chemical properties and structure of these compounds (Anton et al., 1980).
Degradation and Interaction with Proteins
Research by Fedosov et al. (2011) revealed interesting insights into the degradation of cyanocobalamin in an alkaline solution, leading to the formation of a unique blue derivative, 7,8-seco-cyanocobalamin. This study provided valuable data on the structural changes and interaction of this derivative with proteins involved in mammalian cobalamin transport, suggesting potential applications in drug conjugation (Fedosov et al., 2011).
Diagnostic Applications
Pagano and Marzilli (1989) explored the diagnostic applications of cyanocobalamin-d-carboxylic acid derivatives. Their work used 2D NMR methods to unambiguously assign the structure of these derivatives, aiding in the development of more precise diagnostic tools (Pagano & Marzilli, 1989).
Electrochemical Analysis
Karastogianni and Girousi (2021) developed an innovative approach for the electrochemical determination of cyanocobalamin using a modified carbon paste electrode. This work highlights the potential of cyanocobalamin derivatives in the development of sensitive and selective assays for vitamin B12 analysis (Karastogianni & Girousi, 2021).
Biochemical Activity and Drug Delivery
Research into the biochemical activity and potential drug delivery applications of cyanocobalamin derivatives has been a focus of studies by McEwan et al. (1999). They synthesized biologically active derivatives of vitamin B12 and evaluated their potential as oral delivery agents for proteins and other substances, offering insights into the versatility of these compounds in therapeutic applications (McEwan et al., 1999).
Conformational Dynamics in Drug Development
The study of the conformational dynamics of cyanocobalamin and its conjugates, as investigated by Pieńko et al. (2017), provides valuable information for drug development. Understanding how cyanocobalamin interacts with peptide nucleic acids can inform the design of new pharmaceutical compounds (Pieńko et al., 2017).
Chemical Stability and Food Quality
Lee et al. (2022) studied the chemical stability of cyanocobalamin in medical food, highlighting its importance in the nutritional industry and the need for effective preservation methods (Lee et al., 2022).
Mécanisme D'action
Orientations Futures
The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids and alkynoic acids . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids and alkynoic acids that have been developed since 2017 .
Propriétés
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,17-bis(3-amino-3-oxopropyl)-12-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(14-17-49(82)83)38(70-55)23-42-58(6,7)35(12-15-43(63)76)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYQLSBYFCWKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)O)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanocobalamin-d-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![Cobalt;(E)-3-hydroxy-2-[[(1R,2R)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]-1,2-diphenylethyl]iminomethyl]-1-(2,4,6-trimethylphenyl)but-2-en-1-one](/img/structure/B1436876.png)


![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)

![3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide](/img/structure/B1436885.png)

![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)


![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)